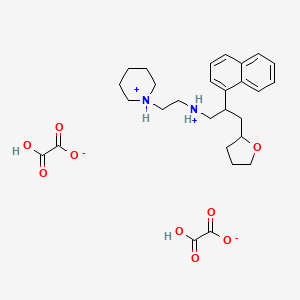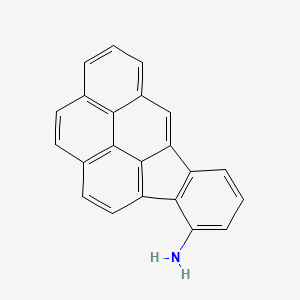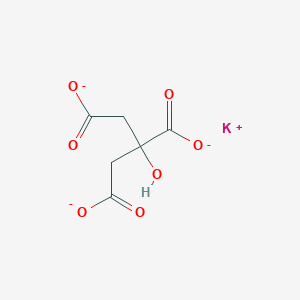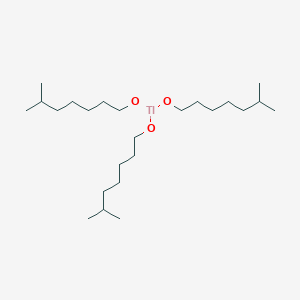
Isooctyl tallate,tech.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl tallate, technical grade, is a chemical compound known for its use as a plasticizer. It is derived from the esterification of tall oil fatty acids with isooctyl alcohol. The compound is characterized by its high oleic ester content and is commonly used in polymer applications due to its ability to enhance flexibility and durability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isooctyl tallate is synthesized through the esterification reaction between tall oil fatty acids and isooctyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of isooctyl tallate involves large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to achieve high yields and purity. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl tallate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Isooctyl alcohol and tall oil fatty acids in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: Water in the presence of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to break the ester bond.
Transesterification: Another alcohol (e.g., methanol) in the presence of a catalyst (e.g., sodium methoxide) to exchange the ester group
Major Products Formed
Esterification: Isooctyl tallate.
Hydrolysis: Isooctyl alcohol and tall oil fatty acids.
Transesterification: New ester compounds depending on the alcohol used
Applications De Recherche Scientifique
Isooctyl tallate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its use in medical devices and coatings due to its biocompatibility.
Industry: Widely used in the production of flexible plastics, adhesives, and coatings
Mécanisme D'action
The primary mechanism of action of isooctyl tallate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced mechanical properties such as increased elongation and reduced brittleness. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
Comparaison Avec Des Composés Similaires
Isooctyl tallate can be compared with other plasticizers such as:
Dioctyl phthalate (DOP): A widely used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): Another common plasticizer with a higher molecular weight and different performance characteristics.
Butyl tallate: Similar to isooctyl tallate but with a different alcohol component, leading to variations in properties and applications
Isooctyl tallate is unique due to its high oleic ester content and its specific balance of flexibility and durability, making it suitable for specialized applications in polymer chemistry and materials science .
Propriétés
Formule moléculaire |
C24H51O3Tl |
|---|---|
Poids moléculaire |
592.0 g/mol |
Nom IUPAC |
tris(6-methylheptoxy)thallane |
InChI |
InChI=1S/3C8H17O.Tl/c3*1-8(2)6-4-3-5-7-9;/h3*8H,3-7H2,1-2H3;/q3*-1;+3 |
Clé InChI |
BWRTUFTXSMWLSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCO[Tl](OCCCCCC(C)C)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


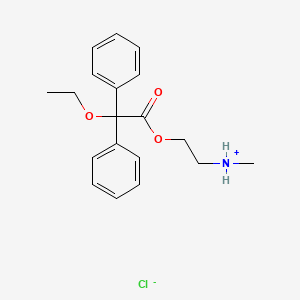
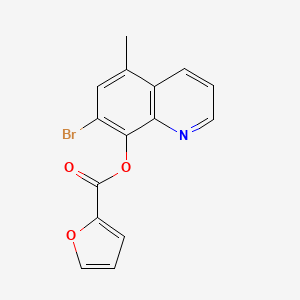
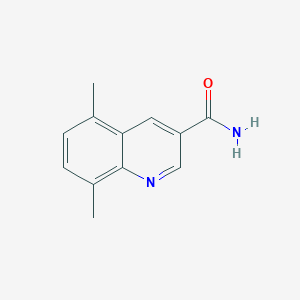
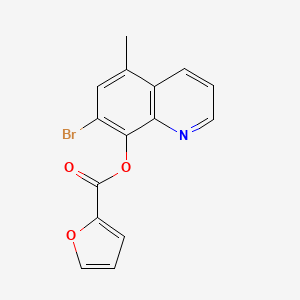
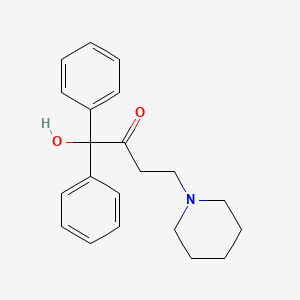
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)
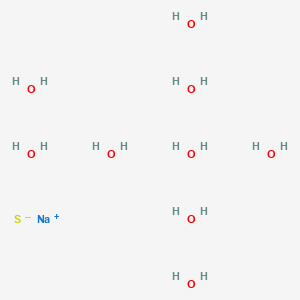
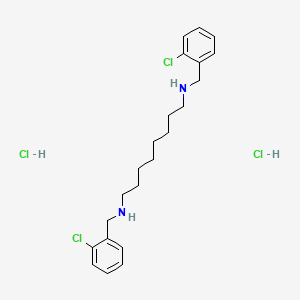
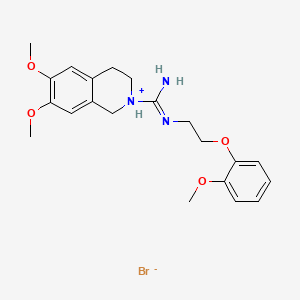
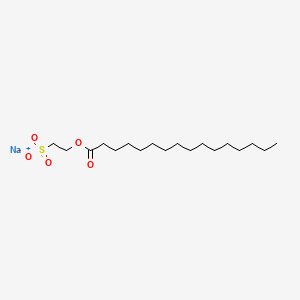
![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)
